3-Amino-N-(2-isopropylphenyl)benzamide
Overview
Description
Scientific Research Applications
DNA Repair and Cellular Protection
3-Amino-N-(2-isopropylphenyl)benzamide, as a poly(adenosine diphosphate-ribose) polymerase inhibitor, is involved in DNA repair processes. In a study investigating its efficacy on preventing esophageal damage and stricture-formation after caustic injuries in rats, it was found to decrease tissue damage and increase antioxidant enzyme activity. This suggests its potential in preventing fibrosis and aiding in cellular protection during DNA repair mechanisms (Guven et al., 2008).
Supramolecular Chemistry
Though not directly about this compound, studies on benzene-1,3,5-tricarboxamide derivatives show their importance in a wide range of scientific disciplines, including nanotechnology and biomedical applications. Their structural simplicity, accessibility, and detailed understanding of supramolecular self-assembly behavior make them crucial in these fields (Cantekin et al., 2012).
Antioxidant and Anti-inflammatory Agents
A study focused on synthesizing benzofused thiazole derivatives, including compounds related to benzamide, revealed distinct anti-inflammatory activity and potential antioxidant properties. This suggests the relevance of benzamide structures in developing therapeutic agents for treating conditions like inflammation and oxidative stress (Raut et al., 2020).
Antituberculosis Activity
Organotin complexes, which include derivatives related to benzamide, show significant antituberculosis activity. This implies that compounds structurally related to benzamides could be explored for their potential in treating tuberculosis and other bacterial infections (Iqbal et al., 2015).
Properties
IUPAC Name |
3-amino-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMGEDCGLQXHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259693 | |
Record name | 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-91-1 | |
Record name | 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102630-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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